2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
Description
2-(4-Benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a benzyl-substituted piperazine moiety at position 2 and a 4-methoxyphenyl group at position 6. The 4-methoxyphenyl group enhances electron density, while the 4-benzylpiperazine substituent may influence receptor binding and pharmacokinetic properties, such as solubility and blood-brain barrier penetration .
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-19-9-7-18(8-10-19)20-15-21(27)24-22(23-20)26-13-11-25(12-14-26)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKMKLALVCQIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325618 | |
| Record name | 2-(4-benzylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199476 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878977-30-1 | |
| Record name | 2-(4-benzylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Substitution reactions:
Purification: The final product is usually purified by recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors on cell surfaces, leading to a biological response.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Structural Features
Key structural analogs and their differences are summarized below:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to be ~420–430 g/mol, comparable to STK277354 (426.97 g/mol) . Piperazine-containing analogs (e.g., NNF, C15H17FN4O) have lower molecular weights (~306 g/mol) due to simpler substituents .
- Lipophilicity : The 4-methoxyphenyl group increases hydrophobicity compared to methyl (NNF) but less than chlorophenyl-sulfanylmethyl (STK277354). Fluorophenyl (NNF) may balance lipophilicity and electronic effects .
- Solubility: Piperazine derivatives generally exhibit moderate aqueous solubility due to their basic nitrogen atoms. Thienopyrimidinone analogs (e.g., 4p) may have reduced solubility due to planar aromatic cores .
Activité Biologique
The compound 2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for 2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is . Its structure features a pyrimidine core substituted with a benzylpiperazine and a methoxyphenyl group, which are significant for its interactions with biological targets.
Antitumor Activity
Research indicates that compounds related to 2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one exhibit potent antitumor properties . For instance, in a study involving derivatives of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, compound 7a demonstrated remarkable antiproliferative activity with IC50 values ranging from 0.029 to 0.147 μM against multiple cancer cell lines, including HepG2 . This compound was shown to induce G2/M cell cycle arrest and trigger apoptosis in cancer cells, highlighting its potential as an anticancer agent.
The mechanism by which these compounds exert their effects appears to involve anti-tubulin properties , disrupting microtubule dynamics crucial for cell division. The ability to arrest the cell cycle at the G2/M phase suggests interference with mitotic progression, which is a common strategy employed by antitumor agents .
Pharmacological Studies
Several pharmacological studies have evaluated the selectivity and efficacy of related compounds in targeting specific receptors. For example, compounds with similar structural motifs have been studied for their affinity towards various adrenoceptors, indicating potential therapeutic applications in treating conditions like benign prostatic hyperplasia (BPH) due to their selective antagonistic activity on α1-adrenoceptors .
In Vivo Efficacy
In vivo studies using HepG2 xenograft models demonstrated that compound 7a significantly inhibited tumor growth without causing substantial body weight loss, indicating a favorable safety profile alongside its efficacy . This finding is critical for the development of new cancer therapies, as it suggests that such compounds can effectively target tumors while minimizing adverse effects.
Data Table: Summary of Biological Activities
| Activity | IC50 Value (μM) | Cell Line Tested | Mechanism |
|---|---|---|---|
| Antitumor | 0.029 - 0.147 | HepG2 | G2/M phase arrest, apoptosis |
| Adrenoceptor antagonism | N/A | Prostate tissue | Selective α1-adrenoceptor blocking |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
